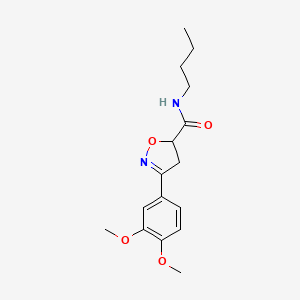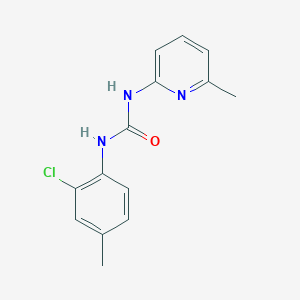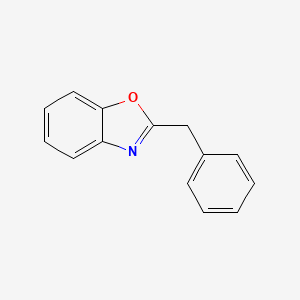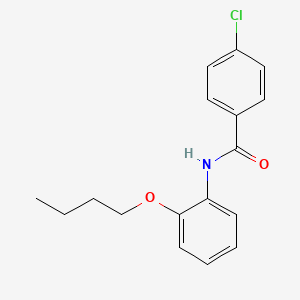
1-(2,3-diphenylquinoxalin-6-yl)-3-(3-hydroxypropyl)thiourea
Descripción general
Descripción
1-(2,3-diphenylquinoxalin-6-yl)-3-(3-hydroxypropyl)thiourea is a useful research compound. Its molecular formula is C24H22N4OS and its molecular weight is 414.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,3-diphenyl-6-quinoxalinyl)-N'-(3-hydroxypropyl)thiourea is 414.15143251 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Activities
Thiourea derivatives exhibit significant antibacterial and antimicrobial properties. For example, the synthesis and characterization of thiourea ligands and their metal complexes have demonstrated antibacterial activity against several bacteria strains, such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and C. tropicalis (Abuthahir et al., 2014). This suggests that N-(2,3-diphenyl-6-quinoxalinyl)-N'-(3-hydroxypropyl)thiourea could be explored for its antibacterial potential, leveraging the inherent properties of thiourea compounds.
Anticancer Properties
Research into thiourea derivatives has also revealed their potential in anticancer applications. A study on synthesized urea and thiourea derivatives showed promising cytotoxic effects against various cancer cell lines, including Ehrlich carcinoma and K562 human leukemia cells, indicating their potential as anticancer agents (Esteves-Souza et al., 2006). This opens avenues for the exploration of N-(2,3-diphenyl-6-quinoxalinyl)-N'-(3-hydroxypropyl)thiourea in cancer research, especially in understanding its mechanism of action and therapeutic efficacy.
Antioxidant Activities
Compounds containing thiourea moieties have been evaluated for their antioxidant properties. Studies indicate that thiourea derivatives can exhibit significant antioxidant activity, which is crucial in the mitigation of oxidative stress involved in various chronic diseases and the aging process (Ismaili et al., 2008). This suggests the potential of N-(2,3-diphenyl-6-quinoxalinyl)-N'-(3-hydroxypropyl)thiourea as an antioxidant agent, which could be valuable in the development of treatments for diseases caused by oxidative stress.
Molecular Docking and Antioxidant Studies
The chemosensing, molecular docking, and antioxidant studies of acylthiourea derivatives, including those with quinoline units, have shown that these compounds possess good antioxidant activity and potential in silico anti-inflammatory, antimalarial, and anti-tuberculosis activities (Kalaiyarasi et al., 2019). This highlights the versatility of thiourea derivatives in drug discovery and the potential of N-(2,3-diphenyl-6-quinoxalinyl)-N'-(3-hydroxypropyl)thiourea in the development of novel therapeutic agents.
Propiedades
IUPAC Name |
1-(2,3-diphenylquinoxalin-6-yl)-3-(3-hydroxypropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4OS/c29-15-7-14-25-24(30)26-19-12-13-20-21(16-19)28-23(18-10-5-2-6-11-18)22(27-20)17-8-3-1-4-9-17/h1-6,8-13,16,29H,7,14-15H2,(H2,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRDJNOEBRNXKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=S)NCCCO)N=C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-{[(1-pyrrolidinylcarbonothioyl)amino]carbonyl}benzoate](/img/structure/B4618544.png)

![1'-allyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4618565.png)
![2-{5-[(4-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4618571.png)


![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B4618592.png)
![4-({N-[(4-ethoxyphenyl)carbonyl]-beta-alanyl}amino)butanoic acid](/img/structure/B4618596.png)
![N-[2-(3-CHLOROPHENYL)ETHYL]-4-ETHYLBENZENE-1-SULFONAMIDE](/img/structure/B4618599.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethyl-3-furamide](/img/structure/B4618604.png)




